molecular formula C6H4N2O4 B033778 4-Nitronicotinic acid CAS No. 100367-58-6

4-Nitronicotinic acid

Cat. No.: B033778
CAS No.: 100367-58-6
M. Wt: 168.11 g/mol
InChI Key: HTXUFXWKAMQHDG-UHFFFAOYSA-N
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Description

4-Nitronicotinic acid: is a chemical compound with the molecular formula C₆H₄N₂O₄ . It is a derivative of nicotinic acid, where a nitro group is substituted at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitronicotinic acid can be synthesized through several methods. One common method involves the nitration of nicotinic acid. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Nitronicotinic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 4-Aminonicotinic acid.

    Substitution: Various substituted nicotinic acid derivatives.

    Oxidation: Oxidized nitro derivatives.

Scientific Research Applications

4-Nitronicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing new molecules.

    Biology: The compound is studied for its potential biological activities. Researchers investigate its effects on different biological systems to understand its mechanism of action.

    Medicine: this compound and its derivatives are explored for their potential therapeutic properties. They are studied for their ability to interact with specific molecular targets in the body.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, influencing cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Nicotinic acid: Also known as niacin, it is a precursor to 4-nitronicotinic acid. Unlike this compound, nicotinic acid does not have a nitro group.

    4-Aminonicotinic acid: This compound is a reduction product of this compound. It has an amino group instead of a nitro group.

    3-Nitronicotinic acid: Similar to this compound, but the nitro group is positioned at the third position of the pyridine ring.

Uniqueness of this compound: this compound is unique due to the presence of the nitro group at the fourth position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-3-7-2-1-5(4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXUFXWKAMQHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376585
Record name 4-Nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-58-6
Record name 4-Nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Nitronicotinic acid 1-oxide derivatives interesting for nucleophilic substitution reactions?

A1: The nitro group in the 4-position of the pyridine ring in this compound 1-oxide derivatives exhibits interesting reactivity. Research has shown that this nitro group can be readily substituted with a variety of nucleophiles. [] This allows for the synthesis of diverse 4-substituted 3-pyridinecarboxanilide derivatives, expanding the possibilities for exploring the structure-activity relationship of this class of compounds.

Q2: How do the substituents at the 4-position in 4-substituted 3-pyridinecarboxanilides influence their NMR spectra?

A2: Studies using ¹H and ¹³C NMR spectroscopy have shown a correlation between the chemical shifts of the pyridine ring protons and carbons with the Hammett constants of the substituents introduced at the 4-position. [] This suggests that the electronic nature of the substituent directly influences the electron density distribution within the pyridine ring, which is reflected in the NMR spectra. Interestingly, the 4-hydroxy derivative deviates from this trend, potentially due to intramolecular hydrogen bonding influencing its electronic properties. [] This observation highlights the importance of considering both electronic and structural factors when analyzing the properties of these derivatives.

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